Home > Products > Screening Compounds P53527 > Desvenlafaxine hydrochloride
Desvenlafaxine hydrochloride - 300827-87-6

Desvenlafaxine hydrochloride

Catalog Number: EVT-267070
CAS Number: 300827-87-6
Molecular Formula: C16H26ClNO2
Molecular Weight: 299.83 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Desvenlafaxine hydrochloride is a synthetic compound classified as a serotonin-norepinephrine reuptake inhibitor (SNRI). [, , , , ] It is the major active metabolite of venlafaxine, another SNRI. [, ] Desvenlafaxine hydrochloride plays a significant role in scientific research, particularly in the fields of neuroscience, pharmacology, and medicinal chemistry, serving as a valuable tool for investigating depression, anxiety, and other related conditions. [, , ]

Future Directions
  • Personalized medicine: Investigating the genetic and environmental factors influencing the response to desvenlafaxine hydrochloride could pave the way for personalized treatment approaches. []
  • Novel drug delivery systems: Developing innovative drug delivery systems, such as nanoparticles or transdermal patches, could potentially improve the bioavailability and reduce the side effects of desvenlafaxine hydrochloride. []
  • Combination therapies: Exploring the efficacy and safety of desvenlafaxine hydrochloride in combination with other pharmacological or non-pharmacological interventions could lead to more effective treatment strategies for complex psychiatric disorders. []

Venlafaxine Hydrochloride

Compound Description: Venlafaxine hydrochloride is a serotonin-norepinephrine reuptake inhibitor (SNRI) antidepressant. It is a racemic mixture of R- and S-enantiomers. Venlafaxine hydrochloride is the parent compound of desvenlafaxine hydrochloride. []

Relevance: Desvenlafaxine hydrochloride is the major active metabolite of venlafaxine hydrochloride. [, , , ] Desvenlafaxine hydrochloride is formed by O-demethylation of the methoxy group on the venlafaxine hydrochloride structure. []

Ansofaxine Hydrochloride

Compound Description: Ansofaxine hydrochloride (LY03005; LPM570065) is a novel triple reuptake inhibitor that inhibits serotonin, dopamine, and norepinephrine reuptake. It is currently under development for the treatment of major depressive disorder. []

Relevance: Ansofaxine hydrochloride is a carboxylic acid ester prodrug of desvenlafaxine hydrochloride. []

Milnacipran, Duloxetine

Compound Description: Milnacipran and duloxetine are both serotonin-norepinephrine reuptake inhibitors (SNRIs) used as antidepressants. []

Relevance: Milnacipran, duloxetine and desvenlafaxine hydrochloride are all members of the SNRI class of antidepressants. []

Escitalopram, Vortioxetine

Compound Description: Escitalopram and vortioxetine are antidepressants. Escitalopram is a selective serotonin reuptake inhibitor (SSRI), while vortioxetine is a serotonin modulator and stimulator. [, ]

Relevance: Escitalopram, vortioxetine and desvenlafaxine hydrochloride were compared in clinical trials for the treatment of major depressive disorder, including in patients with anxious depression [] and those with cognitive complaints. []

Source and Classification

Desvenlafaxine hydrochloride is derived from venlafaxine, which is an antidepressant itself. The compound is classified as a serotonin-norepinephrine reuptake inhibitor. It acts by increasing the levels of serotonin and norepinephrine in the brain, neurotransmitters that are often imbalanced in individuals with depression. Desvenlafaxine is marketed under various brand names, including Pristiq and Khedezla.

Synthesis Analysis

The synthesis of desvenlafaxine hydrochloride involves several key steps:

  1. O-Demethylation of Venlafaxine: The primary method involves demethylating venlafaxine using reagents such as 2-(diethylamino)ethanethiol or its hydrochloride salt. This reaction typically occurs under basic conditions to yield desvenlafaxine free base .
  2. Formation of Salts: The free base can be converted into various salts, with desvenlafaxine succinate being a notable example. This conversion involves treating desvenlafaxine with succinic acid in a solvent mixture of acetone and water, followed by refluxing the mixture to isolate the salt .
  3. Optimization Techniques: Recent advancements in synthesis have focused on optimizing yields and purity through multi-step reactions. For instance, a five-step process has been developed that includes benzyl protection of the phenolic hydroxyl group, cyclohexanone condensation, deprotection, cyano reduction, and succinic acid salt formation .
Molecular Structure Analysis

Desvenlafaxine hydrochloride has a complex molecular structure characterized by the following features:

  • Molecular Formula: C16_{16}H25_{25}ClN2_{2}O2_{2}
  • Molecular Weight: 305.84 g/mol
  • Structural Composition: The molecule contains a cyclohexanol moiety linked to a dimethylamino group and a phenolic component. The presence of a hydrochloride group enhances its solubility in aqueous solutions.

The structural arrangement allows for effective interaction with neurotransmitter transporters in the brain, facilitating its antidepressant effects.

Chemical Reactions Analysis

Desvenlafaxine hydrochloride undergoes several chemical reactions during its synthesis and degradation:

  1. Demethylation Reaction: This is the primary reaction where venlafaxine is transformed into desvenlafaxine through the removal of a methoxy group .
  2. Salt Formation: The conversion into desvenlafaxine succinate involves acid-base reactions where succinic acid reacts with the free base to form the salt .
  3. Degradation Pathways: Under acidic conditions, desvenlafaxine can degrade to form various by-products. For instance, forced degradation studies have shown that exposure to strong acids can lead to cyclohexanol derivatives .
Mechanism of Action

Desvenlafaxine exerts its pharmacological effects primarily through:

This dual action contributes to its effectiveness in alleviating depressive symptoms.

Physical and Chemical Properties Analysis

Desvenlafaxine hydrochloride exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white crystalline powder.
  • Solubility: Highly soluble in water due to its hydrochloride form; also soluble in methanol and ethanol.
  • Stability: The compound is stable under normal conditions but can degrade under extreme pH or temperature conditions .

These properties are critical for its formulation into pharmaceutical products.

Applications

Desvenlafaxine hydrochloride is primarily used in clinical settings for:

  • Treatment of Major Depressive Disorder: It is prescribed for adults experiencing major depressive episodes.
  • Anxiety Disorders: Some studies suggest potential benefits in treating anxiety disorders due to its serotonergic effects.
  • Chronic Pain Management: Emerging research indicates possible applications in managing chronic pain conditions related to neuropathic pain mechanisms.
Synthesis and Manufacturing Methodologies of Desvenlafaxine Hydrochloride

Historical Evolution of Synthetic Routes for Desvenlafaxine Hydrochloride

The synthesis of desvenlafaxine hydrochloride (O-desmethylvenlafaxine) has evolved significantly from early demethylation approaches to modern multi-step sequences starting from simple phenolic precursors. Initial strategies relied on O-demethylation of venlafaxine using harsh reagents like mercaptans, diphenylphosphine, or hydrobromic acid (HBr), which posed substantial industrial limitations due to toxicity, corrosivity, and difficulties in purifying genotoxic impurities [1] [5]. Alternative routes used p-hydroxyphenylacetic acid or p-hydroxyacetophenone as starting materials but suffered from lengthy sequences, low yields (<50% overall), and hazardous steps involving sodium borohydride or n-butyllithium [1] [9]. The contemporary gold standard employs p-hydroxybenzene acetonitrile as the starting material, enabling a streamlined 5-step sequence (protection, nucleophilic addition, deprotection, reductive amination, salt formation) with dramatically improved total yields (71.09%) and purity (>99.9%) [1]. This evolution reflects a shift toward atom economy, reduced environmental impact, and enhanced suitability for large-scale production.

Table 1: Evolution of Key Synthetic Routes for Desvenlafaxine Hydrochloride

Synthetic ApproachKey Starting MaterialCritical StepsOverall YieldMajor Limitations
Venlafaxine DemethylationVenlafaxineDemethylation (HBr/mercaptans)<40%Genotoxic impurities, low yield, toxic reagents
p-Hydroxyacetophenone Routep-HydroxyacetophenoneHalogenation, dimethylamination~45%Low yield, hazardous reductants, long sequence
Modern 5-Step Process (2022)p-Hydroxybenzene acetonitrileProtection, addition, deprotection71.09%Requires careful GTI control in intermediates

Comparative Analysis of Key Reaction Pathways

Nucleophilic Addition-Cyclohexanone Condensation Strategies

The formation of the α-hydroxyketone intermediate via nucleophilic addition to cyclohexanone is a pivotal step dictating yield and impurity profile. Early methods used sodium hydroxide alone, leading to suboptimal conversion due to poor solubility and side reactions. Modern protocols employ phase-transfer catalysts (PTCs) like tetrabutylammonium bromide (TBAB), enhancing the reaction kinetics and selectivity. Under optimized conditions (1.2 eq. benzyl bromide, 45°C, acetone solvent), Intermediate I (4-Benzyloxyphenylacetonitrile) is obtained in 98.92% yield and 99.83% purity. Subsequent nucleophilic addition of this intermediate to cyclohexanone, catalyzed by NaOH/TBAB, yields Intermediate II (1-[Cyano(4-benzyloxyphenyl)methyl]cyclohexanol) with 99.71% yield and 99.13% purity [1]. Crucially, residual cyclohexanone and benzyl bromide are minimized to trace levels (<0.7 ppm for TBAB), mitigating genotoxicity risks [1] [7]. The homogeneous reaction environment provided by TBAB suppresses epimerization and ensures consistent stereochemistry critical for downstream steps.

Reductive Methylation and Deprotection Techniques

Deprotection of the benzyl group and conversion to the tertiary amine define the final stages. Catalytic hydrogenation using 10% Pd/C under 2.0 MPa H₂ cleaves the benzyl ether of Intermediate II, yielding Intermediate III (1-[2-amino-1-(4-hydroxyphenyl)ethyl]cyclohexanol hydrochloride) in 94.20% yield and 98.32% purity [1]. Alternative reductive methylation strategies utilize 37% formaldehyde and 85% formic acid (Eschweiler-Clarke conditions), directly converting the primary amine (ODV free base) to the dimethylated product. This step achieves 84.77% yield and 99.20% purity [1] [7]. Critical process parameters include:

  • Temperature control (<50°C) to prevent N-formylation byproducts
  • Stoichiometric balance (formaldehyde:amine ratio of 2.5:1)
  • Reaction time (6–8 hours) for complete conversion [1]Salt formation with succinic acid in acetone/water (3:1) then furnishes the crystalline monohydrate with 90.27% yield and >99.9% purity [1] [9].

Table 2: Critical Reaction Parameters for Key Synthetic Steps

StepReagents/CatalystsOptimal ConditionsYieldPurityKey Impurities Controlled
Benzyl ProtectionBnBr, K₂CO₃, acetone45°C, 4 hours98.92%99.83%Residual BnBr
Cyclohexanone AdditionNaOH, (n-Bu)₄N⁺Br⁻25°C, 6 hours99.71%99.13%Cyclohexanone, TBAB (<0.7 ppm)
Deprotection10% Pd/C, H₂ (2.0 MPa)Ethanol, 8 hours94.20%98.32%Dehalogenated byproducts
Reductive Methylation37% HCHO, 85% HCOOH40-45°C, 7 hours84.77%99.20%N-Formyl derivatives
Salt FormationSuccinic acid, acetone/waterCrystallization (3:1), 25°C90.27%99.92%Solvent residues, amorphous content

Optimization of Green Chemistry Approaches

Solvent Selection and Atom Economy in Industrial Synthesis

Solvent choice profoundly impacts environmental footprint and process safety. Early routes used dichloromethane (DCM) for hydroxyl protection but faced issues with low yields (75.5%) and poor recyclability. Modern synthesis prioritizes acetone due to its:

  • High solubility for potassium carbonate and organic intermediates
  • Low toxicity (Class 3 ICH solvent) vs. DCM (Class 2)
  • Efficient recovery (>85%) via rotary evaporation [1]The mixed acetone/water system (3:1) for succinate crystallization enables high recovery rates (>90%) while minimizing waste [1]. Atom economy is enhanced by the direct nucleophilic addition-condensation, which avoids protective group manipulations required in earlier routes. The overall process exhibits ~78% atom utilization, reducing auxiliary materials and waste generation [1] [7].

Mitigation of Genotoxic Impurities (GTIs) in Intermediate Steps

GTIs like benzyl bromide and tetrabutylammonium bromide (potential alkylating agents) require stringent control. Strategies include:

  • Reaction quenching with aqueous ascorbic acid to decompose residual benzyl bromide
  • Tandem extraction using ethyl acetate/water to remove TBAB to <0.7 ppm
  • Process analytical technology (PAT) monitoring via HPLC to track impurities in real-time [1]Specifications for intermediates enforce GTI limits: benzyl bromide <10 ppm, cyclohexanone <50 ppm, and TBAB <1 ppm [1]. Crystallization of the succinate salt further purifies the API, reducing GTIs to undetectable levels (<0.1 ppm) in the final product [1] [9].

Table 3: Genotoxic Impurity Specifications and Control Strategies

Genotoxic ImpuritySourceControl StrategySpecification in IntermediateFinal API Limit
Benzyl BromideHydroxyl protectionQuenching (ascorbic acid), solvent extraction<10 ppm<0.1 ppm
Tetrabutylammonium BromideCyclohexanone additionEthyl acetate/water wash, crystallization<0.7 ppmND*
CyclohexanoneNucleophilic additionVacuum stripping, recrystallization<50 ppm<5 ppm
PalladiumDeprotection catalystFiltration, ion-exchange resin<5 ppm<2 ppm

*ND: Not Detectable (<0.1 ppm)

Scalability Challenges in Polymorphic Control During Salt Formation

Desvenlafaxine succinate monohydrate exists in multiple crystalline forms, with Form I being the therapeutically relevant polymorph. Its crystallization is highly sensitive to solvent composition, temperature, and seeding. Key parameters for consistent Form I production include:

  • Solvent ratio: Acetone/water (3:1 v/v) ensures monohydrate formation
  • Supersaturation control: Slow antisolvent (water) addition at 25°C
  • Seeding: Introduction of Form I seeds at 50% of saturation point [1] [10]X-ray powder diffraction (XRPD) identifies Form I by characteristic peaks at 5°, 10°, 21°, and 26° (2θ) [1]. Challenges arise from:
  • Solvent-mediated transformation: Ethanol or methanol traces promote metastable Form II
  • Temperature fluctuations: Cooling rates >1°C/min induce amorphous precipitation
  • Hydration variability: Overdrying generates anhydrous forms with inferior flow properties [5] [10]Industrial processes employ in-situ Raman spectroscopy to monitor crystal form dynamics during drying and milling, ensuring batch-to-batch consistency of Form I [10].

Table 4: Characterization and Stability of Desvenlafaxine Succinate Polymorphs

PropertyForm I (Monohydrate)Form IIAnhydrous Form
XRPD Peaks (2θ)5.0°, 10.0°, 21.0°, 26.0°7.8°, 15.6°, 23.4°, 28.2°8.2°, 16.8°, 24.6°, 29.0°
Thermal StabilityStable up to 120°CConverts to Form I at 80°CHygroscopic (>40% RH)
Solubility (mg/mL)32.5 (25°C)38.2 (25°C)45.1 (25°C)
Preferred FormCommercialMetastableUnacceptable

Abbreviations: RH = Relative Humidity; XRPD = X-Ray Powder Diffraction

Note: Compounds referenced – Desvenlafaxine hydrochloride, O-desmethylvenlafaxine, Venlafaxine, 4-Benzyloxyphenylacetonitrile (Intermediate I), 1-[Cyano(4-benzyloxyphenyl)methyl]cyclohexanol (Intermediate II), 1-[2-amino-1-(4-hydroxyphenyl)ethyl]cyclohexanol hydrochloride (Intermediate III), Desvenlafaxine succinate monohydrate.

Properties

CAS Number

300827-87-6

Product Name

Desvenlafaxine hydrochloride

IUPAC Name

4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol;hydrochloride

Molecular Formula

C16H26ClNO2

Molecular Weight

299.83 g/mol

InChI

InChI=1S/C16H25NO2.ClH/c1-17(2)12-15(13-6-8-14(18)9-7-13)16(19)10-4-3-5-11-16;/h6-9,15,18-19H,3-5,10-12H2,1-2H3;1H

InChI Key

IMWPSXHIEURNKZ-UHFFFAOYSA-N

SMILES

CN(C)CC(C1=CC=C(C=C1)O)C2(CCCCC2)O.Cl

Solubility

Soluble in DMSO

Synonyms

Desvenlafaxine HCl

Canonical SMILES

CN(C)CC(C1=CC=C(C=C1)O)C2(CCCCC2)O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.